

Application Notes: Protocol for Creatine Kinase Activity Assay using Phosphocreatine

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Compound of Interest		
Compound Name:	Phosphocreatine dipotassium	
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Introduction

Creatine Kinase (CK), also known as Creatine Phosphokinase (CPK), is a crucial enzyme primarily found in tissues with high energy demands, such as skeletal muscle, heart muscle, and the brain.[1][2] It plays a vital role in cellular energy homeostasis by catalyzing the reversible transfer of a phosphate group from phosphocreatine to adenosine diphosphate (ADP), generating adenosine triphosphate (ATP).[3] Measuring CK activity in biological samples like serum or plasma is a fundamental diagnostic tool for detecting and monitoring conditions associated with muscle damage, including myocardial infarction, rhabdomyolysis, muscular dystrophy, and myositis.[1][4] Elevated levels of CK in the bloodstream are a sensitive indicator of cellular injury.[1][5]

This document provides a detailed protocol for a quantitative spectrophotometric assay to determine CK activity. The method is based on the "reverse" reaction, where phosphocreatine and ADP serve as substrates.[6]

Assay Principle

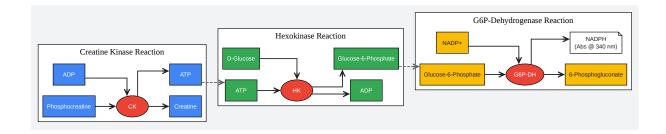
The activity of Creatine Kinase is determined using a coupled enzyme assay system.[7][8] The overall reaction is monitored by measuring the increase in absorbance resulting from the production of NADPH. The reaction sequence is as follows:

 Creatine Kinase (CK) Reaction: In the presence of CK, phosphocreatine donates its phosphate group to ADP, producing ATP and creatine.



- Phosphocreatine + ADP --(CK)--> Creatine + ATP
- Hexokinase (HK) Reaction: The newly formed ATP is utilized by Hexokinase to phosphorylate glucose, yielding glucose-6-phosphate (G6P) and regenerating ADP.[6][9]
 - ATP + D-Glucose --(HK)--> ADP + Glucose-6-Phosphate
- Glucose-6-Phosphate Dehydrogenase (G6P-DH) Reaction: G6P is then oxidized by
 Glucose-6-Phosphate Dehydrogenase, which concurrently reduces NADP+ to NADPH.[6][9]
 - Glucose-6-Phosphate + NADP+ --(G6P-DH)--> 6-Phosphogluconate + NADPH + H+

The rate of NADPH formation is directly proportional to the CK activity in the sample and can be measured spectrophotometrically by monitoring the increase in absorbance at 340 nm.[2][4]



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Caption: Coupled enzymatic reaction pathway for CK activity measurement.

Experimental Protocols Required Materials

Reagents and Buffers:

• Imidazole Buffer (or Glycylglycine buffer)



- Phosphocreatine
- Adenosine 5'-diphosphate (ADP)
- D-Glucose
- Magnesium Acetate (or MgSO₄)
- NADP+ (Nicotinamide adenine dinucleotide phosphate)
- Hexokinase (HK) from yeast
- Glucose-6-Phosphate Dehydrogenase (G6P-DH) from yeast
- N-Acetyl-L-Cysteine (NAC) as a CK activator
- EDTA
- Creatine Kinase Positive Control
- Deionized water (ddH₂O)
- Samples (e.g., serum, plasma, tissue homogenates)

Equipment:

- Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm.[9]
- Thermostatic water bath or incubator set to 37°C.[9]
- Calibrated pipettes
- UV-transparent cuvettes or 96-well plates.[4]
- Vortex mixer
- Centrifuge (for sample preparation)

Reagent Preparation



It is recommended to prepare a working reagent by combining individual stock solutions. The final concentrations in the reaction mixture are critical for optimal enzyme kinetics.

Table 1: Reagent Stock and Working Concentrations

Component	Typical Stock Concentration	Final Reaction Concentration	Purpose
Imidazole Buffer	1 M, pH 6.7	100-125 mmol/L	Maintain optimal pH
Phosphocreatine	300 mmol/L	30-35 mmol/L	CK Substrate
ADP	20 mmol/L	2 mmol/L	CK Substrate
D-Glucose	200 mmol/L	20-25 mmol/L	HK Substrate
Magnesium Acetate	100 mmol/L	10-12.5 mmol/L	Divalent cation cofactor for kinases
NADP+	20 mmol/L	2-2.5 mmol/L	G6P-DH Coenzyme
N-Acetyl-L-Cysteine (NAC)	250 mmol/L	20-25 mmol/L	Re-activates oxidized CK
EDTA	50 mmol/L	2 mmol/L	Chelates interfering metal ions
Hexokinase (HK)	>10,000 U/mL	>2,500 U/L	Coupling Enzyme 1
G6P-Dehydrogenase (G6P-DH)	>10,000 U/mL	>2,000 U/L	Coupling Enzyme 2

Preparation of Working Reagent:

- A common approach is to prepare two separate reagent solutions (R1 and R2) for stability and mix them prior to use.[9]
 - Reagent 1 (R1 Buffer/Substrate Mix): Prepare a solution containing Imidazole, D-Glucose, NAC, Magnesium Acetate, NADP+, EDTA, HK, and G6P-DH.
 - Reagent 2 (R2 Starter Mix): Prepare a solution containing ADP and Phosphocreatine.



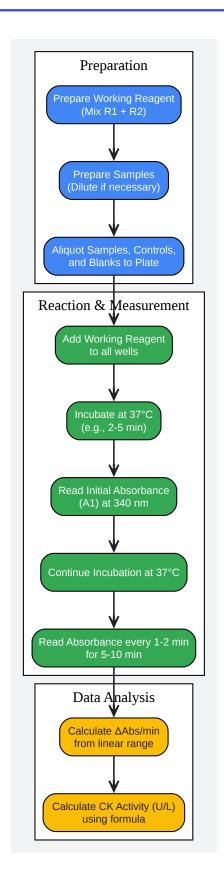
- To create the final Working Reagent, mix R1 and R2 in a defined ratio (e.g., 4 parts R1 to 1 part R2) shortly before starting the assay.[9]
- The stability of the mixed working reagent is typically limited (e.g., 48 hours at room temperature or up to 2 weeks at 2-8°C).[9]

Sample Preparation

- Serum/Plasma: Use non-hemolyzed serum or plasma. If not assayed immediately, samples
 can be stored at 2-8°C for up to 7 days or at -80°C for one month.[4][9] Avoid repeated
 freeze-thaw cycles.
- Tissue Lysates: Homogenize tissue (~50 mg) in 4-5 volumes of a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).[4] Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C to pellet insoluble material. The resulting supernatant is the sample for the assay.[4]
- Sample Dilution: If CK activity is expected to be high, dilute the sample with buffer (e.g.,
 0.9% NaCl solution) to ensure the readings fall within the linear range of the assay.[9]

Assay Procedure (96-Well Plate Format)





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